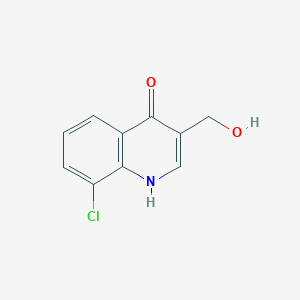

8-Chloro-3-(hydroxymethyl)quinolin-4-ol

描述

Structure

3D Structure

属性

CAS 编号 |

82121-51-5 |

|---|---|

分子式 |

C10H8ClNO2 |

分子量 |

209.63 g/mol |

IUPAC 名称 |

8-chloro-3-(hydroxymethyl)-1H-quinolin-4-one |

InChI |

InChI=1S/C10H8ClNO2/c11-8-3-1-2-7-9(8)12-4-6(5-13)10(7)14/h1-4,13H,5H2,(H,12,14) |

InChI 键 |

BAAKQOFDIXIXKK-UHFFFAOYSA-N |

规范 SMILES |

C1=CC2=C(C(=C1)Cl)NC=C(C2=O)CO |

产品来源 |

United States |

Synthetic Methodologies and Strategic Synthesis of 8 Chloro 3 Hydroxymethyl Quinolin 4 Ol

Foundational Approaches to Quinolin-4-one/ol Synthesis

The construction of the fundamental quinolin-4-one/ol ring system can be achieved through several classic cyclization reactions. These methods provide the essential bicyclic framework upon which further functionalization can be performed.

Modified Conrad-Limpach Reactions for Quinoline-4-ol Scaffolds

The Conrad-Limpach synthesis is a well-established method for the preparation of 4-hydroxyquinolines. synarchive.comwikipedia.org This reaction involves the condensation of an aniline (B41778) with a β-ketoester. synarchive.com The initial step is the formation of an enamine from the aniline and the β-ketoester. Subsequent thermal cyclization of the enamine at high temperatures (around 250 °C) leads to the formation of the 4-hydroxyquinoline (B1666331). synarchive.com The use of an inert, high-boiling solvent such as mineral oil can significantly improve the yields of the cyclization step. wikipedia.org

The regioselectivity of the initial condensation can be influenced by the reaction conditions. Under kinetic control (lower temperatures), the reaction favors the formation of the 4-quinolone, while under thermodynamic control (higher temperatures), the 2-quinolone can be the major product, a variation known as the Knorr quinoline (B57606) synthesis. wikipedia.org For the synthesis of 4-hydroxyquinolines, the Conrad-Limpach conditions are preferred.

Table 1: Key Features of the Conrad-Limpach Reaction

| Feature | Description |

| Reactants | Anilines and β-ketoesters |

| Key Intermediate | Enamine (Schiff base) |

| Reaction Conditions | High temperatures (approx. 250 °C) for cyclization |

| Product | 4-Hydroxyquinolines (Quinolin-4-ols) |

Friedländer Condensation Pathways and Related Cyclization Strategies

The Friedländer synthesis offers an alternative and versatile route to quinolines, including quinolin-4-ol precursors. This reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group, such as a ketone or an ester. jptcp.com The reaction is typically catalyzed by an acid or a base and proceeds through an initial aldol-type condensation followed by cyclodehydration to form the quinoline ring. jptcp.com

Variations of the Friedländer synthesis, such as the Pfitzinger reaction (using isatin (B1672199) or isatoic acid) and the Niementowski reaction (using anthranilic acid), can also be employed to generate quinoline-4-carboxylic acids and 4-hydroxyquinolines, respectively. organic-chemistry.org

Targeted Synthesis of 8-Chloro-3-(hydroxymethyl)quinolin-4-ol

The specific synthesis of this compound requires a multi-step approach that strategically introduces the chloro, hydroxymethyl, and hydroxyl functionalities at the desired positions of the quinoline core.

Regioselective Chlorination at the C-8 Position of Quinoline Intermediates

Achieving regioselective chlorination at the C-8 position of a pre-formed quinolin-4-ol can be challenging due to the directing effects of the existing substituents. A more strategic approach involves incorporating the chloro-substituent into one of the initial building blocks. For instance, in a Conrad-Limpach type synthesis, starting with 2-chloroaniline (B154045) would be expected to yield the corresponding 8-chloro-4-hydroxyquinoline. This is because the cyclization of the intermediate formed from 2-chloroaniline and a suitable β-ketoester would lead to the chlorine atom being positioned at the 8-position of the resulting quinoline ring.

Introduction of the Hydroxymethyl Moiety at the C-3 Position

The introduction of the hydroxymethyl group at the C-3 position is typically achieved through a two-step process: formylation to introduce a C-3 aldehyde group, followed by its reduction.

A powerful method for the formylation of activated aromatic and heterocyclic systems is the Vilsmeier-Haack reaction. organic-chemistry.orgwikipedia.org This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). wikipedia.orgwikipedia.org

A plausible synthetic route to this compound involves the Vilsmeier-Haack reaction of N-(2-chlorophenyl)acetamide. This reaction is known to produce 2-chloro-3-formylquinolines. orientjchem.org In this specific case, the use of N-(2-chlorophenyl)acetamide as the substrate would be expected to yield 2,8-dichloro-3-formylquinoline.

The subsequent step involves the hydrolysis of the 2-chloro group to a hydroxyl group, which would readily tautomerize to the more stable quinolin-4-one. This hydrolysis can often be achieved by heating the 2-chloroquinoline (B121035) derivative in an acidic medium, such as aqueous acetic acid. researchgate.net This would provide the key intermediate, 8-chloro-4-hydroxyquinoline-3-carbaldehyde.

Finally, the reduction of the aldehyde functionality at the C-3 position to a hydroxymethyl group can be accomplished using a mild reducing agent. Sodium borohydride (B1222165) (NaBH₄) is a suitable reagent for this transformation, selectively reducing the aldehyde in the presence of the quinolone ring. nih.gov The reaction is typically carried out in an alcoholic solvent like ethanol.

Table 2: Proposed Synthetic Route for this compound

| Step | Reaction | Reactants | Product |

| 1 | Vilsmeier-Haack Reaction | N-(2-chlorophenyl)acetamide, POCl₃, DMF | 2,8-Dichloro-3-formylquinoline |

| 2 | Hydrolysis | 2,8-Dichloro-3-formylquinoline, Aqueous Acetic Acid | 8-Chloro-4-hydroxyquinoline-3-carbaldehyde |

| 3 | Reduction | 8-Chloro-4-hydroxyquinoline-3-carbaldehyde, NaBH₄, Ethanol | This compound |

Multi-component Reactions for Direct Functionalization

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, represent a highly efficient strategy for the synthesis of complex molecules like quinoline derivatives. masterorganicchemistry.com These reactions are characterized by their high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity. masterorganicchemistry.com For the direct functionalization of the quinoline core, MCRs can, in principle, assemble the heterocyclic system with the desired substituents in a single step.

While a specific one-pot, multi-component synthesis of this compound is not prominently described in the literature, established MCRs for quinoline synthesis, such as the Doebner–von Miller reaction, the Combes synthesis, and variations of the Friedländer annulation, could be adapted. For instance, a hypothetical MCR could involve the reaction of 2-amino-3-chlorophenol, an appropriate three-carbon building block bearing a masked or precursor hydroxymethyl group, and a carbonyl compound.

The primary challenge in designing a suitable MCR lies in the identification of a stable and reactive three-carbon synthon that can introduce the hydroxymethyl group at the C3 position. Potential candidates could include derivatives of acrolein or other α,β-unsaturated carbonyl compounds with a protected hydroxymethyl function. The reaction would proceed through the formation of imine or enamine intermediates, followed by cyclization and aromatization to yield the quinoline scaffold.

Table 1: Key Multi-component Reactions for Quinoline Synthesis

| Reaction Name | Reactants | General Product | Potential for Direct Functionalization |

| Doebner–von Miller | Aniline, α,β-Unsaturated carbonyl compound | Substituted quinoline | High, by varying the aniline and carbonyl compound. |

| Combes Synthesis | Aniline, β-Diketone | Substituted quinoline | High, allows for substitution at C2 and C4. |

| Friedländer Annulation | 2-Aminoaryl aldehyde or ketone, Compound with an α-methylene group | Substituted quinoline | High, versatile for C2 and C3 functionalization. |

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical aspect of synthesizing this compound efficiently and with high purity. A plausible and commonly employed synthetic route involves the Gould-Jacobs reaction, which constructs the 4-hydroxyquinoline ring system. researchgate.netyoutube.com This reaction typically involves the condensation of a substituted aniline, in this case, 2-amino-3-chlorophenol, with a malonic acid derivative, such as diethyl ethoxymethylenemalonate, followed by thermal cyclization. researchgate.netyoutube.com

The initial condensation step is often carried out at moderate temperatures, while the subsequent cyclization to form the quinolone ring requires significantly higher temperatures. Traditional methods often employ high-boiling point solvents like diphenyl ether and long reaction times, which can lead to side reactions and lower yields. researchgate.net

Modern optimization strategies focus on improving the efficiency of this process. Microwave-assisted synthesis has emerged as a powerful tool for accelerating the Gould-Jacobs reaction. researchgate.netasianpubs.orgresearchgate.net Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to improved yields and cleaner product formation by providing rapid and uniform heating. researchgate.netasianpubs.org The use of solvent-free conditions or high-boiling, microwave-compatible solvents can further enhance the reaction efficiency.

The subsequent step, the reduction of the ester or carboxylic acid group at the C3 position to a hydroxymethyl group, also requires careful optimization. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. masterorganicchemistry.comyoutube.comlumenlearning.com However, the reactivity of LiAlH₄ necessitates anhydrous conditions and careful temperature control to avoid over-reduction or side reactions. Sodium borohydride (NaBH₄) is a milder reducing agent but is generally not sufficiently reactive to reduce esters or carboxylic acids directly. youtube.comlumenlearning.com The choice of solvent, temperature, and stoichiometry of the reducing agent are key parameters to be optimized to achieve a high yield of this compound.

Table 2: Optimization Parameters for the Synthesis of this compound

| Synthetic Step | Key Parameters for Optimization | Conventional Conditions | Optimized Conditions |

| Gould-Jacobs Reaction | Temperature, Reaction Time, Solvent, Catalyst | High-boiling solvent (e.g., diphenyl ether), prolonged heating | Microwave irradiation, solvent-free or high-boiling polar solvent |

| Reduction of C3-Ester | Reducing Agent, Solvent, Temperature, Stoichiometry | LiAlH₄ in anhydrous THF at 0 °C to room temperature | Controlled addition of LiAlH₄, optimization of work-up procedure |

Stereoselective Synthesis of Enantiomeric Forms (If Applicable to Derivatives)

While this compound itself is not chiral, the introduction of additional chiral centers in its derivatives opens the door for stereoselective synthesis. The development of enantiomerically pure quinoline derivatives is of significant interest in medicinal chemistry, as different enantiomers of a chiral drug can exhibit distinct pharmacological activities.

Stereoselective synthesis of chiral derivatives of this compound could be achieved through several strategies. One approach involves the use of chiral catalysts in the synthesis of the quinoline core or in subsequent modification reactions. For example, asymmetric hydrogenation or transfer hydrogenation of a suitable prochiral precursor could introduce a stereocenter. researchgate.net

Another strategy involves the use of chiral starting materials or chiral auxiliaries. For instance, if a derivative were to be synthesized with a chiral side chain attached to the quinoline nucleus, the stereochemistry could be controlled by using an enantiomerically pure building block.

The Povarov reaction, a type of [4+2] cycloaddition, is a powerful method for the enantioselective synthesis of tetrahydroquinolines, which can be subsequently oxidized to quinolines. youtube.com The use of chiral Lewis acid or Brønsted acid catalysts can induce high levels of stereocontrol in this reaction, providing access to enantioenriched quinoline derivatives. youtube.com Although not a direct synthesis of the target compound, this methodology highlights the potential for creating chiral analogs.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that are environmentally benign, reducing waste and the use of hazardous substances. The synthesis of this compound can be made more sustainable by incorporating these principles at various stages.

A key area for green improvement is the choice of solvents. Traditional quinoline syntheses often utilize toxic and high-boiling point solvents. youtube.com Green alternatives include the use of water, ethanol, or ionic liquids as the reaction medium. acs.org Water is an ideal green solvent due to its non-toxicity, availability, and low cost. Performing reactions like the Gould-Jacobs cyclization in water, where feasible, would significantly improve the environmental profile of the synthesis.

The use of catalysts that are recyclable and non-toxic is another important aspect of green chemistry. Nanocatalysts, for example, have shown great promise in promoting various organic transformations, including quinoline synthesis. acs.orgnih.gov These catalysts often exhibit high activity and can be easily separated from the reaction mixture and reused, minimizing waste. acs.orgnih.gov

Energy efficiency can be enhanced by employing alternative energy sources such as microwave irradiation or ultrasound. researchgate.netasianpubs.orgmdpi.com As mentioned in the optimization section, microwaves can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.netasianpubs.org Ultrasound can also promote reactions by creating localized high-pressure and high-temperature zones through acoustic cavitation. mdpi.com

Furthermore, adopting one-pot or tandem reaction sequences, where multiple synthetic steps are carried out in the same reaction vessel without isolating intermediates, can reduce solvent usage, waste generation, and energy consumption. researchgate.net

Table 3: Green Chemistry Strategies for the Synthesis of this compound

| Green Chemistry Principle | Application in Synthesis |

| Use of Safer Solvents | Replacing high-boiling organic solvents with water, ethanol, or ionic liquids. |

| Catalysis | Employing recyclable and non-toxic catalysts such as nanocatalysts. acs.orgnih.gov |

| Energy Efficiency | Utilizing microwave irradiation or ultrasound to reduce reaction times and energy input. asianpubs.orgmdpi.com |

| Atom Economy | Designing syntheses, such as multi-component reactions, that maximize the incorporation of starting material atoms into the final product. |

| Waste Prevention | Implementing one-pot or tandem reaction sequences to minimize waste from intermediate purification steps. |

Chemical Reactivity and Derivatization Studies of 8 Chloro 3 Hydroxymethyl Quinolin 4 Ol

Reactivity of the Quinolin-4-ol Core

The quinolin-4-ol nucleus is characterized by a dynamic equilibrium and a distinct susceptibility to substitution reactions, which are influenced by the electronic effects of its substituents.

Tautomeric Equilibria and Their Research Implications

The 4-hydroxyquinoline (B1666331) moiety of the title compound exists in a tautomeric equilibrium with its keto form, 8-chloro-3-(hydroxymethyl)quinolin-4(1H)-one. Spectroscopic and crystallographic studies on related 4-hydroxyquinoline systems have shown that the keto (quinolin-4-one) tautomer is generally the predominant form in both solid and solution phases. researchgate.netresearchgate.net This equilibrium is crucial as it governs the molecule's spectroscopic properties and reactivity.

The predominance of the quinolin-4-one form implies that reactions involving the heterocyclic core may occur at the nitrogen atom (N-alkylation or N-acylation) in addition to the oxygen atom. researchgate.netjuniperpublishers.com For instance, alkylation reactions can potentially yield a mixture of N-alkylated and O-alkylated products, with the ratio often depending on the reaction conditions and the steric environment of the molecule. researchgate.net Spectroscopic analysis, such as ¹H NMR, can help elucidate the dominant tautomeric form by observing the presence of either an N-H proton (keto form) or an O-H proton (enol form). researchgate.net

Electrophilic and Nucleophilic Substitution Patterns

The substitution pattern of the quinoline (B57606) ring is heavily influenced by the electronic nature of the fused pyridine (B92270) and benzene (B151609) rings.

Electrophilic Aromatic Substitution (SEAr): The pyridine ring in quinoline is electron-deficient and generally resistant to electrophilic attack. Consequently, electrophilic substitution reactions occur preferentially on the more electron-rich benzene ring, typically at positions C-5 and C-7. nih.govscispace.com In the case of this compound, the C-8 position is blocked by a chloro group. The chloro group is an ortho-, para-directing deactivator, while the 4-hydroxy group is a strong activator. These combined effects suggest that further electrophilic substitution would be directed primarily to the C-5 and C-7 positions. researchgate.net

Nucleophilic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack. For quinolin-4-one systems, nucleophilic substitution is a key reaction pathway, especially when a good leaving group is present at the C-4 position. Research on related compounds, such as 4-chloro-8-methylquinolin-2(1H)-one, has demonstrated that the chloro group at C-4 can be readily displaced by various nucleophiles, including amines and thiols. mdpi.comresearchgate.net Therefore, conversion of the 4-hydroxy group in the title compound to a better leaving group (e.g., a tosylate or chloride) would activate the C-4 position for displacement by nitrogen and sulfur nucleophiles, providing a route to 4-amino and 4-thioalkyl derivatives. researchgate.net

Transformations of the Hydroxymethyl Group at C-3

The C-3 hydroxymethyl group is a versatile functional handle that can be readily modified through a variety of standard organic transformations.

Oxidation Reactions to Carbonyl or Carboxylic Acid Functionalities

The primary alcohol of the hydroxymethyl group can be selectively oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent. Milder reagents, such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC), are typically used to stop the oxidation at the aldehyde stage, which would yield 8-chloro-4-hydroxyquinoline-3-carbaldehyde.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will typically oxidize the primary alcohol directly to the corresponding carboxylic acid, 8-chloro-4-hydroxyquinoline-3-carboxylic acid. The synthesis of the ethyl ester of this carboxylic acid is documented, confirming the viability of this oxidation state. sigmaaldrich.comalfa-chemistry.com

Ether and Ester Formation via O-Alkylation and Acylation

The hydroxyl of the C-3 substituent can readily undergo O-alkylation and O-acylation to form ethers and esters, respectively.

Ether Formation (O-Alkylation): Ethers can be synthesized via a nucleophilic substitution reaction, often following the Williamson ether synthesis protocol. This involves deprotonation of the hydroxymethyl group with a strong base, such as sodium hydride (NaH), to form a reactive alkoxide intermediate. This intermediate can then be treated with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding ether. mdpi.comresearchgate.net

Ester Formation (O-Acylation): Esterification can be achieved by reacting the hydroxymethyl group with an acylating agent like an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base, such as pyridine or triethylamine. nih.gov This reaction provides a straightforward method for introducing a wide variety of ester functionalities.

Amination and Amidation Reactions at the Hydroxymethyl Site

The hydroxymethyl group can also serve as a precursor for the introduction of nitrogen-containing functionalities like amines and amides, typically through multi-step synthetic sequences.

Amination: Direct conversion of the alcohol to an amine is not typically feasible. A common strategy involves a two-step process. First, the hydroxyl group is converted into a better leaving group, such as a tosylate or mesylate, by reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base. Second, the resulting tosylate or mesylate is displaced by an amine or ammonia (B1221849) in a nucleophilic substitution (SN2) reaction to afford the desired aminomethyl derivative.

Amidation: The synthesis of amides from the hydroxymethyl group requires its initial oxidation to a carboxylic acid, as detailed in section 3.2.1. The resulting 8-chloro-4-hydroxyquinoline-3-carboxylic acid can then be coupled with a primary or secondary amine to form an amide bond. This is typically accomplished by first activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Alternatively, direct coupling can be achieved using peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). researchgate.net

Derivatization Strategies for Structure-Activity Relationship (SAR) Exploration

The chemical architecture of this compound allows for a range of derivatization strategies to probe its interaction with biological targets. Modifications can be systematically introduced at the C-8 chloro position and through the construction of additional fused rings onto the quinoline core. These approaches enable a comprehensive exploration of the steric, electronic, and hydrophobic requirements for optimal biological activity.

The chlorine atom at the C-8 position of the quinoline ring represents a key handle for introducing structural diversity through nucleophilic aromatic substitution (SNAr) reactions. While the reactivity of the C-8 position in quinolines can be lower than that of the C-2 and C-4 positions, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki coupling, have proven effective for the functionalization of 8-haloquinolines. nih.govias.ac.inresearchgate.net

Palladium-Catalyzed Amination: The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org Studies on dichloroquinolines have demonstrated that the C-8 chloro substituent can be displaced by various amines in the presence of a palladium catalyst and a suitable ligand. For instance, the amination of 4,8-dichloroquinoline (B1582372) with adamantane-containing amines has been successfully achieved, yielding the corresponding 8-amino derivatives. nih.govresearchgate.net This suggests that this compound could potentially be reacted with a diverse library of primary and secondary amines to generate a series of 8-amino substituted analogs for SAR studies.

Table 1: Potential Palladium-Catalyzed Amination Reactions at the C-8 Position (Based on analogous reactions with 4,8-dichloroquinoline)

| Amine Nucleophile | Catalyst/Ligand | Product Structure (Hypothetical) |

| Adamantan-1-amine | Pd2(dba)3 / BINAP | 8-(Adamantan-1-ylamino)-3-(hydroxymethyl)quinolin-4-ol |

| (Adamantan-1-ylmethyl)amine | Pd2(dba)3 / DavePhos | 8-((Adamantan-1-ylmethyl)amino)-3-(hydroxymethyl)quinolin-4-ol |

Suzuki Coupling: The Suzuki coupling reaction enables the formation of carbon-carbon bonds by reacting an organoboron compound with a halide. organic-chemistry.orglibretexts.org This methodology could be employed to introduce various aryl or heteroaryl substituents at the C-8 position of this compound. The synthesis of 4-aryl-8-hydroxyquinolines from 4-chloro-8-tosyloxyquinoline via a Suzuki-Miyaura cross-coupling approach highlights the feasibility of such transformations on the quinoline scaffold. researchgate.net

Copper-Catalyzed Cyanation: The introduction of a cyano group at the C-8 position can serve as a precursor for further chemical transformations. Copper-catalyzed cyanation of aryl halides, a variation of the Rosenmund-von Braun reaction, offers a viable route for this modification. nih.govorganic-chemistry.org The resulting 8-cyano derivative could then be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.

Building upon the quinoline core by constructing additional fused heterocyclic rings can significantly alter the molecule's shape, rigidity, and electronic properties, leading to profound effects on its biological activity. Various synthetic strategies can be envisioned for the annulation and fusion of rings onto the this compound scaffold.

Synthesis of Pyrano[3,2-h]quinolines: The synthesis of pyranoquinolines has been achieved through several methods, often starting from hydroxyquinoline derivatives. iiste.orgslideshare.netresearchgate.net For example, the reaction of 5-halo-8-hydroxyquinoline-7-carboxaldehyde with diethyl malonate can lead to the formation of a pyrano[3,2-h]quinoline system. iiste.org While the starting material is different, this strategy suggests that functionalization of the C-7 and C-8 positions of a quinoline ring can be a viable pathway to pyran-fused derivatives.

Synthesis of Furo[3,2-c]- and Furo[2,3-b]quinolines: Furoquinolines are another class of fused heterocycles with interesting biological properties. nih.govrsc.orgrsc.orgnih.govresearchgate.net Acid-catalyzed tandem reactions between 4-hydroxyquinolones and propargylic alcohols have been shown to produce furo[3,2-c]quinolones. nih.govrsc.orgrsc.org This type of cyclization, involving the hydroxyl group at C-4 and a suitable reaction partner at C-3, could be a potential route for the derivatization of this compound.

Intramolecular Heck Reaction: The intramolecular Heck reaction is a powerful method for the construction of cyclic and polycyclic systems. rsc.orgorganicreactions.orgwikipedia.orgidexlab.com By introducing an appropriately positioned alkene-containing side chain onto the quinoline core, an intramolecular palladium-catalyzed cyclization could lead to the formation of a new fused ring. For example, a substituent introduced at the C-7 position could potentially cyclize onto the C-8 position.

Photo-induced Cyclization: Photochemical reactions offer an alternative approach to ring formation. mdpi.comrsc.orgacs.orgresearchgate.net Certain aromatic systems can undergo photo-induced cyclization to form fused rings. The feasibility of this approach would depend on the specific substitution pattern and the photochemical properties of the derivatized this compound.

Table 2: Potential Annulation and Fusion Reactions on the Quinoline Core (Based on analogous reactions with other quinoline derivatives)

| Reaction Type | Reagents/Conditions (Conceptual) | Fused Ring System Formed (Hypothetical) |

| Pyranoquinoline Synthesis | Functionalization at C-7, followed by cyclization | Pyrano[3,2-h]quinoline |

| Furoquinoline Synthesis | Reaction with a suitable C3 building block | Furo[3,2-c]quinoline |

| Intramolecular Heck Reaction | Introduction of an alkenyl side chain and Pd-catalysis | Various carbocyclic or heterocyclic fused rings |

Molecular Interactions and Coordination Chemistry of 8 Chloro 3 Hydroxymethyl Quinolin 4 Ol

Chelation Properties of 8-Hydroxyquinoline (B1678124) and Analogues

8-Hydroxyquinoline is a well-known chelating agent, capable of forming stable complexes with a variety of metal ions. rroij.comscispace.com This property arises from the presence of a hydroxyl group at the 8-position and a nitrogen atom in the quinoline (B57606) ring, which act as donor atoms for coordination with metal ions. scirp.org Among the seven isomers of monohydroxyquinolines, only 8-hydroxyquinoline can form chelate complexes with divalent metal ions. nih.gov The majority of the biological activities associated with 8HQ and its derivatives are attributed to their chelating capabilities. nih.gov

8-Hydroxyquinoline acts as a monoprotic, bidentate ligand, coordinating with metal ions through the oxygen of the hydroxyl group and the nitrogen of the quinoline ring. scirp.org This bidentate coordination leads to the formation of a stable five-membered chelate ring. It forms insoluble chelate complexes with a wide array of metal ions, including transition metals like iron (Fe), copper (Cu), and zinc (Zn), as well as magnesium (Mg). rroij.comscispace.com The hydrogen atom of the hydroxyl group is displaced upon complexation, and the metal ion binds to both the oxygen and nitrogen atoms. rroij.com

The interaction of 8-hydroxyquinoline derivatives with these metal ions is crucial in many biological systems. For instance, transition metals such as Fe, Zn, and Cu are present in high concentrations in the brain and are essential for its normal functioning. tandfonline.comnih.gov The anticancer effects of some 8HQ derivatives are linked to their interactions with Cu and Zn ions. nih.gov

The presence of chloro and hydroxymethyl substituents on the 8-hydroxyquinoline scaffold is expected to modulate its chelation affinity. The chloro group at the 8-position is an electron-withdrawing group. This property can influence the acidity of the hydroxyl group, potentially affecting the stability of the metal complexes. It has been suggested that electron-withdrawing substituents can lower the energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the resulting metal complexes. scispace.com

Formation and Characterization of Metal Complexes

The formation of metal complexes with 8-hydroxyquinoline and its analogues is a well-established phenomenon. mdpi.comnih.gov These complexes can be synthesized and characterized using various analytical techniques to determine their stoichiometry, geometry, and other properties. scirp.orgresearchgate.net

Based on the behavior of the parent 8-hydroxyquinoline, it is anticipated that 8-Chloro-3-(hydroxymethyl)quinolin-4-ol will form complexes with metal ions in a 1:2 (metal:ligand) molar ratio. scirp.orgscirp.org The resulting complexes are likely to adopt different geometries depending on the coordination number of the central metal ion. For instance, four-covalent metal complexes typically form with two molecules of the 8-hydroxyquinoline derivative, while six-covalent metals would require three molecules. rroij.com

For divalent metal ions, square planar or octahedral geometries are common. For example, the copper(II) complex with 8-hydroxyquinoline has been proposed to have a square-planar geometry. scirp.orgresearchgate.net Other divalent metal complexes, such as those with cobalt(II) and nickel(II), are often found to have an octahedral geometry, which may involve the coordination of water molecules. scirp.orgresearchgate.net

Table 1: Expected Geometries of Metal Complexes with 8-Hydroxyquinoline Analogues

| Metal Ion | Typical Coordination Number | Expected Geometry |

|---|---|---|

| Cu(II) | 4 | Square Planar |

| Ni(II) | 6 | Octahedral |

| Co(II) | 6 | Octahedral |

| Zn(II) | 4 or 6 | Tetrahedral or Octahedral |

The biological activity of 8-hydroxyquinoline derivatives is often intricately linked to their ability to chelate metal ions. tandfonline.comnih.gov Chelation can significantly alter the physicochemical properties of the organic ligand, such as its lipophilicity, which can in turn affect its ability to cross biological membranes. tandfonline.com The formation of a metal-ligand complex can lead to a more lipophilic molecule that can more easily penetrate cell membranes. nih.gov

Once inside the cell, the complex can either exert its effect as a whole or dissociate to release the metal ion and the ligand. The released ligand can then interact with intracellular metal ions, disrupting metal homeostasis and inhibiting the activity of essential metalloenzymes. tandfonline.com For example, the antimicrobial activity of 8-hydroxyquinolines is thought to be due to their ability to chelate metal ions that are crucial for the functioning of microbial enzymes. scirp.org The formed metal complex itself can also be the active species, for instance, by binding to and damaging DNA. nih.gov

pH-Dependent Protonation and Metal Binding Behavior

The metal binding behavior of 8-hydroxyquinoline and its derivatives is highly dependent on the pH of the solution. nih.gov The ligand can exist in different protonation states depending on the pH. Typically, 8-hydroxyquinoline derivatives have two pKa values. The first (pKa1) corresponds to the protonation of the nitrogen atom in the quinoline ring, and the second (pKa2) is associated with the deprotonation of the hydroxyl group. nih.gov

Metal chelation involves the displacement of the proton from the hydroxyl group, meaning that the ligand is more effective at binding metals at pH values above its pKa2. rroij.com At lower pH values, the hydroxyl group is protonated, and the ligand has a lower affinity for metal ions. Conversely, at very high pH, the formation of metal hydroxo species can compete with the chelation reaction.

The presence of the chloro and hydroxymethyl substituents on the this compound molecule will likely influence its pKa values. The electron-withdrawing chloro group is expected to lower the pKa of the hydroxyl group, making it more acidic. This could potentially allow for metal chelation to occur at a lower pH compared to the unsubstituted 8-hydroxyquinoline. The pH-dependent nature of the chelation process is a critical factor in understanding the biological activity and potential applications of this compound.

Computational and Theoretical Investigations of 8 Chloro 3 Hydroxymethyl Quinolin 4 Ol

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) has been a important tool in elucidating the fundamental chemical characteristics of quinoline (B57606) derivatives. For 8-Chloro-3-(hydroxymethyl)quinolin-4-ol, these calculations offer a deep understanding of its electronic and structural properties.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Electrostatic Potential

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. sci-hub.se

For quinoline derivatives, DFT calculations have shown that the HOMO is often localized on the quinoline moiety, while the LUMO distribution can vary depending on the substituents. ijcce.ac.ir The HOMO-LUMO energy gap for the parent compound, quinoline, has been calculated to be approximately -4.83 eV. scirp.org In substituted quinolines, such as 5-chloro-8-hydroxyquinoline (B194070), the energy gap has been determined to be around 3.119 eV. sci-hub.se This value is indicative of a molecule with significant chemical reactivity and potential biological activity. sci-hub.se

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). These maps are invaluable for predicting sites of electrophilic and nucleophilic attack. In quinoline derivatives, the MEP typically shows negative potential regions around the nitrogen and oxygen atoms, indicating their susceptibility to electrophilic attack, while positive potentials are often located around the hydrogen atoms. sci-hub.se

Table 1: Frontier Molecular Orbital Energies and Related Parameters for Similar Quinoline Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Quinoline | -6.646 | -1.816 | 4.83 |

| 5-Chloro-8-hydroxyquinoline | - | - | 3.119 |

| 8-Hydroxyquinoline-5-sulfonic acid | - | - | 2.506 |

Note: Data for this compound is not available. The table presents data for structurally related compounds to provide context.

Spectroscopic Property Predictions and Vibrational Analysis

DFT calculations are widely used to predict the vibrational spectra (infrared and Raman) of molecules. By calculating the harmonic vibrational frequencies, researchers can assign the observed spectral bands to specific molecular vibrations, such as stretching, bending, and torsional modes. This analysis provides a detailed picture of the molecule's structural dynamics.

For various quinoline derivatives, theoretical vibrational analyses have been performed and compared with experimental data, showing good agreement. scirp.orgresearchgate.net For instance, in (5-chloro-quinolin-8-yloxy) acetic acid, the C-Cl stretching mode is predicted at a higher wavenumber in one conformer compared to others. scirp.org The vibrational spectra of 8-hydroxyquinoline (B1678124) and its halogenated derivatives have been interpreted with the aid of DFT calculations, elucidating the effects of substituents on the vibrational frequencies. researchgate.net These studies help in confirming the molecular structure and understanding the influence of different functional groups on the molecule's vibrational properties.

pKa Predictions and Their Correlation with Experimental Data

The acidity constant (pKa) is a fundamental property that influences a molecule's behavior in biological systems, including its absorption and distribution. Computational methods, particularly DFT in conjunction with continuum solvation models, have emerged as powerful tools for predicting pKa values.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein receptor.

Ligand-Protein Interaction Profiling with Biological Targets

Molecular docking simulations provide detailed insights into the specific interactions between a ligand and the amino acid residues within the active site of a protein. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking.

For a variety of quinoline derivatives, docking studies have been conducted to explore their potential as inhibitors of various enzymes and receptors. researchgate.netresearchgate.netutripoli.edu.lynih.gov For example, docking studies of novel 8-chloro-quinolones have been performed to predict their binding conformations with target receptor proteins, aiming to improve their biological activity. researchgate.net Similarly, 4-chlorophenyazolquniolin-8-ol and its metal complexes have been docked with the Alzheimer's disease protein 4BDT, revealing significant binding affinities. utripoli.edu.ly These studies help in identifying key interacting residues and understanding the structural basis for the observed biological activity.

Binding Affinity Predictions and Inhibition Constant (Ki) Determinations

A critical output of molecular docking is the prediction of the binding affinity, often expressed as a docking score or binding energy, which estimates the strength of the interaction between the ligand and the protein. A lower binding energy generally indicates a more stable complex and a higher binding affinity. This information can be used to rank potential drug candidates and to predict their inhibitory activity.

For instance, docking studies on 5-chloro-8-hydroxyquinoline with a dehydrogenase inhibitor have shown a binding affinity of -6.2 kcal/mol, suggesting potential inhibitory activity. researchgate.net The docking score is a key parameter obtained from these calculations and provides valuable information about the inhibitory properties of the compounds against their target proteins. researchgate.net While specific binding affinity and Ki values for this compound are not available, the general approach has been widely applied to related quinoline compounds to assess their therapeutic potential. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movement of atoms and molecules over time. In the context of this compound, MD simulations provide critical insights into its behavior at an atomic level, particularly its interactions with biological targets and the influence of its surrounding environment. These simulations allow researchers to observe the dynamic nature of the molecule, which is essential for understanding its potential as a therapeutic agent. By simulating the complex and rapid motions of the compound and its environment, scientists can predict its binding stability, conformational changes, and the role of solvent molecules in its interactions.

Ligand-Target Complex Stability and Conformational Dynamics

MD simulations are instrumental in evaluating the stability of a ligand-target complex and exploring the conformational dynamics of the ligand within the binding site. For derivatives of 8-hydroxyquinoline, these simulations have been used to understand how they form stable complexes with biological targets, such as various enzymes. researchgate.net The stability of the complex is a key determinant of a drug's efficacy and is often assessed by analyzing parameters like the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond interactions over the simulation period.

Root Mean Square Fluctuation (RMSF): RMSF analysis helps to identify the flexibility of different regions of the protein and the ligand. Higher RMSF values indicate greater flexibility. In a ligand-target complex, the binding of the ligand is expected to reduce the flexibility of the amino acid residues in the binding pocket. Analysis of quinoline derivatives often shows that the atoms involved in key interactions with the target exhibit lower fluctuations, confirming a stable binding mode.

Hydrogen Bond Analysis: Hydrogen bonds play a crucial role in the specific recognition and binding between a ligand and its target. MD simulations allow for the tracking of hydrogen bonds formed during the simulation. For this compound, the hydroxyl and hydroxymethyl groups, as well as the quinoline nitrogen, are potential hydrogen bond donors and acceptors. The persistence of specific hydrogen bonds throughout the simulation is a strong indicator of a stable interaction and is critical for the ligand's affinity.

The table below summarizes typical parameters analyzed in MD simulations of quinoline derivatives with a target protein.

| Simulation Parameter | Typical Value/Observation | Significance |

| RMSD of Protein Backbone | < 3 Å | Indicates overall stability of the protein-ligand complex. |

| RMSD of Ligand | < 2 Å | Shows the ligand is stably bound in the active site. |

| RMSF of Active Site Residues | Lower than other loop regions | Suggests the ligand binding stabilizes the active site. |

| Hydrogen Bond Occupancy | > 50% for key interactions | Indicates persistent and strong hydrogen bonds contributing to affinity. |

Solvent Effects on Molecular Interactions

The surrounding solvent, typically water in a biological system, plays a critical role in mediating molecular interactions. MD simulations can explicitly model the behavior of solvent molecules and their effect on the ligand and its target. The study of how different solvents affect the electronic and structural properties of a molecule is known as solvatochromism. semanticscholar.orgresearchgate.net For quinoline derivatives, solvent polarity has been shown to influence their photophysical properties, which can be correlated with their interactions in different environments. researchgate.netresearchgate.net

The solubility and interaction profile of a compound are significantly influenced by the solvent. For instance, the solubility of 5-chloro-8-hydroxyquinoline, a related compound, varies significantly across different solvents, with higher solubility observed in solvents like 1,4-dioxane. researchgate.net This is governed by the interplay of hydrogen bonding, polarity, and dipolarity between the solute and the solvent. researchgate.net

Computational models like the Kamlet-Taft Linear Solvation Energy Relationship (LSER) are used to quantify solvent effects. semanticscholar.orgresearchgate.net This model dissects the solvent effect into contributions from hydrogen bond acidity (α), hydrogen bond basicity (β), and dipolarity/polarizability (π*). Studies on quinoline derivatives have shown that both specific (hydrogen bonding) and non-specific (dipolar) interactions with the solvent can cause shifts in their absorption and emission spectra. researchgate.netresearchgate.net An increase in solvent polarity often leads to a bathochromic (red) shift, indicating a change in the electronic distribution of the molecule. researchgate.net

The table below illustrates how different solvent parameters can influence the properties of quinoline derivatives.

| Solvent Parameter | Description | Effect on this compound |

| Hydrogen Bond Acidity (α) | The ability of the solvent to donate a proton. | Solvents with high α values can interact strongly with the nitrogen and oxygen atoms of the quinoline. |

| Hydrogen Bond Basicity (β) | The ability of the solvent to accept a proton. | Solvents with high β values can form hydrogen bonds with the hydroxyl and hydroxymethyl groups. |

| Dipolarity/Polarizability (π) | A measure of the solvent's polarity and ability to stabilize a charge or a dipole. | Solvents with high π values can stabilize charge separation in the excited state, affecting spectral properties. |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This model then serves as a 3D query for virtual screening of large compound libraries to identify new potential drug candidates. researchgate.net For a molecule like this compound, a pharmacophore model would typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

The key pharmacophoric features of this compound would likely be:

Hydrogen Bond Acceptors (HBA): The nitrogen atom of the quinoline ring and the oxygen atoms of the hydroxyl and hydroxymethyl groups.

Hydrogen Bond Donors (HBD): The hydrogen atoms of the hydroxyl and hydroxymethyl groups.

Aromatic Ring (AR): The quinoline ring system, which can engage in π-π stacking interactions.

Hydrophobic (HY): The chloro-substituted benzene (B151609) ring portion of the molecule.

Once a pharmacophore model is developed, it is used to search databases of chemical compounds. Virtual screening filters these databases to select molecules that match the pharmacophore model. This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources. Studies on quinolone analogues have successfully used these techniques to identify compounds with potential activity against various targets. researchgate.netresearchgate.net The identified "hits" from the virtual screen are then typically subjected to further computational analysis, such as molecular docking and MD simulations, to refine the selection before proceeding to laboratory synthesis and biological evaluation.

The table below outlines the typical workflow for pharmacophore modeling and virtual screening.

| Step | Description | Application to this compound |

| 1. Feature Identification | Identify key chemical features of the active ligand(s) or the target's binding site. | Identify HBA, HBD, AR, and HY features based on the structure. |

| 2. Model Generation | Create a 3D arrangement of these features that represents the optimal interaction geometry. | Generate a 3D model with defined distances and angles between the identified features. |

| 3. Model Validation | Test the model's ability to distinguish known active compounds from inactive ones. | Screen a test database containing known active and inactive quinoline derivatives. |

| 4. Virtual Screening | Use the validated model to search large compound libraries for molecules that fit the pharmacophore. | Screen databases like ZINC or ChEMBL to find novel compounds matching the pharmacophore. |

| 5. Hit Selection & Refinement | Prioritize the best-fitting molecules for further analysis (e.g., docking, MD simulations). | Select the top-scoring hits for detailed computational and subsequent experimental validation. |

Biological Activity Profiles and Mechanistic Studies of 8 Chloro 3 Hydroxymethyl Quinolin 4 Ol and Its Derivatives

Anti-infective Activity

The inherent chemical properties of the quinoline (B57606) ring system, particularly its ability to intercalate with DNA and chelate metals, make it a privileged scaffold for the development of anti-infective drugs. tandfonline.comresearchgate.net Derivatives of 8-hydroxyquinoline (B1678124) and other substituted quinolines have been extensively investigated for their efficacy against a broad spectrum of pathogens. nih.govresearchgate.net

Quinoline derivatives have a long history as antibacterial agents, with fluoroquinolones being a prominent class of antibiotics. rdd.edu.iq Research into other quinoline scaffolds, including those related to 8-Chloro-3-(hydroxymethyl)quinolin-4-ol, has revealed broad-spectrum antibacterial potential.

Studies on novel 8-hydroxyquinoline derivatives have shown activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain 5-chloro-8-hydroxyquinoline (B194070) derivatives demonstrated potent effects against various strains, with minimum inhibitory concentration (MIC) values ranging from 0.125 to 8 μg/mL. nih.govsemanticscholar.org One such hybrid compound (5d) was particularly effective, suggesting that modifications to the core structure can significantly enhance antibacterial potency. nih.gov Another study highlighted a novel 8-chloroquinolone, 7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, which exhibited extremely potent activity against both Gram-positive and Gram-negative bacteria. nih.gov This compound was significantly more potent than trovafloxacin (B114552) against clinical isolates of Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

However, the efficacy can be selective. Some studies report that certain 8-hydroxyquinoline derivatives are more active against Gram-positive bacteria, such as Vibrio parahaemolyticus and Staphylococcus aureus, while showing no activity against Gram-negative strains like Pseudomonas aeruginosa and Escherichia coli. nih.govscienceopen.com This selectivity is often attributed to the structural differences in the bacterial cell wall, as the outer membrane of Gram-negative bacteria can act as a barrier to some compounds. scienceopen.com

Table 1: In Vitro Antibacterial Activity of Selected Quinoline Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Quinolone coupled hybrid 5d | S. aureus RN4220 | 0.125 | nih.gov |

| Quinolone coupled hybrid 5d | E. coli ATCC 25922 | 2 | nih.gov |

| Quinolone coupled hybrid 5d | P. aeruginosa ATCC 27853 | 8 | nih.gov |

| Derivative 11 | S. aureus | 6.25 | biointerfaceresearch.com |

| Derivative 24 | E. coli | 3.125 | biointerfaceresearch.com |

| Derivative 24 | S. aureus | 3.125 | biointerfaceresearch.com |

| 7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Compound 4) | S. pneumoniae (clinical isolates) | 30x more potent than trovafloxacin | nih.gov |

The quinoline scaffold is also a key component in the development of antifungal agents. nih.govnih.gov 8-Hydroxyquinoline itself has been used as a fungicide. tandfonline.com Studies on various derivatives have demonstrated efficacy against a range of fungal pathogens, including Candida species and dermatophytes. nih.gov

The antifungal action of quinoline derivatives can be selective. For instance, in one study, certain derivatives were active only against yeast, while another compound was effective exclusively against filamentous fungi. nih.gov A series of 4-quinolinol derivatives were evaluated for their activity against agriculturally significant fungi like Botrytis cinerea and Sclerotinia sclerotiorum. acs.orgacs.org A lead compound, 2,8-bis(trifluoromethyl)-4-quinolinol, and its derivatives showed potent activity, with one derivative (Ac12) exhibiting EC50 values of 0.52 and 0.50 μg/mL against S. sclerotiorum and B. cinerea, respectively, which was more potent than the commercial fungicide 8-hydroxyquinoline. acs.orgacs.org

Table 2: In Vitro Antifungal Activity of Selected Quinoline Derivatives

| Compound | Fungal Species | MIC / EC50 (μg/mL) | Reference |

|---|---|---|---|

| Compound 5 | Dermatophytes | 12.5–25 (MIC) | nih.gov |

| Compound Ac12 | Sclerotinia sclerotiorum | 0.52 (EC50) | acs.orgacs.org |

| Compound Ac12 | Botrytis cinerea | 0.50 (EC50) | acs.orgacs.org |

| 8-hydroxyquinoline | Sclerotinia sclerotiorum | 2.12 (EC50) | acs.orgacs.org |

Quinoline derivatives have emerged as a promising class of antiviral agents, demonstrating activity against a wide range of viruses. nih.govresearchgate.net The well-known quinoline drugs chloroquine (B1663885) and hydroxychloroquine (B89500) have shown activity against several viruses. nih.gov

Research has demonstrated the potential of novel quinoline derivatives against Dengue virus (DENV). Two compounds based on the quinoline scaffold showed dose-dependent inhibition of DENV serotype 2 in the low and sub-micromolar range. nih.gov These compounds appeared to act during the early stages of infection and impaired the accumulation of the viral envelope glycoprotein (B1211001) without showing direct virucidal activity. nih.gov The quinoline scaffold has also been found in compounds active against other flaviviruses, including West Nile virus, Japanese Encephalitis virus, Zika virus (ZIKV), and Hepatitis C virus. nih.gov For example, certain 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives were found to reduce ZIKV RNA production, with activity similar to the known antimalarial mefloquine. nih.gov

The history of quinolines in medicine is intrinsically linked to the fight against malaria, with quinine (B1679958) being the archetypal drug. rsc.org This legacy continues with synthetic derivatives like chloroquine and mefloquine. nih.gov The quinoline core is considered essential for antiprotozoal drug design. rsc.org

Recent studies have focused on developing novel quinoline derivatives with broad-spectrum antiprotozoal activity against various trypanosomatid parasites. nih.govresearchgate.net Several 4,7-disubstituted quinoline derivatives incorporating arylnitro and aminochalcone moieties were evaluated against the protozoa responsible for sleeping sickness (Trypanosoma brucei rhodesiense), Chagas disease (Trypanosoma cruzi), and leishmaniasis (Leishmania infantum). uantwerpen.be Several of these compounds demonstrated significant, submicromolar activity. nih.govresearchgate.net For instance, compound 4i displayed an EC50 value of 0.19 µM against T. b. rhodesiense and 0.4 µM against T. b. brucei. uantwerpen.be Other derivatives showed excellent in vitro activity against T. cruzi and L. infantum, in some cases superior to the frontline drug benznidazole. rsc.org

Table 3: In Vitro Antiprotozoal Activity of Selected Quinoline Derivatives

| Compound | Protozoan Parasite | EC50 (μM) | Reference |

|---|---|---|---|

| 2c | Trypanosoma brucei rhodesiense | 0.68 | uantwerpen.be |

| 2d | Trypanosoma brucei rhodesiense | 0.8 | uantwerpen.be |

| 4i | Trypanosoma brucei rhodesiense | 0.19 | uantwerpen.be |

| 2d | Trypanosoma brucei brucei | 1.4 | uantwerpen.be |

| 4i | Trypanosoma brucei brucei | 0.4 | uantwerpen.be |

| Quinoline 59 | Trypanosoma cruzi | 0.25–2.0 | rsc.org |

The antimicrobial effects of many quinoline derivatives, particularly the 8-hydroxyquinolines (8HQ), are closely linked to their ability to chelate metal ions. tandfonline.comnih.gov Metal ions are crucial for many biological processes in microbial cells, and their homeostasis is vital for survival. tandfonline.comnih.gov 8HQ is a potent chelator that can form stable complexes with divalent metal ions, thereby disrupting metal balance and inhibiting essential metalloenzymes within the pathogen. tandfonline.comyoutube.com Most of the bioactivities of 8HQ and its derivatives are thought to originate from this chelating ability. nih.gov

Another proposed mechanism of action for some quinoline-based antimicrobials is the disruption of the bacterial cell membrane. nih.gov One study on the quinoline-derived antimicrobial HT61 demonstrated that it causes depolarization of the membrane and the release of intracellular components like ATP from S. aureus. nih.gov This effect was more pronounced in membranes with a higher content of anionic lipids. The study suggested that the primary action of HT61 is directed toward the cytoplasmic membrane of Gram-positive bacteria, causing gross structural damage. nih.gov Some antifungal quinoline derivatives are also believed to act by causing abnormal morphology of cell membranes, leading to increased permeability and the release of cellular contents. acs.orgacs.org

Anticancer and Antiproliferative Investigations

The quinoline scaffold is a highly versatile pharmacophore in anticancer drug discovery, with derivatives showing the ability to inhibit cancer cell proliferation through various mechanisms. researchgate.netekb.eg These mechanisms include the inhibition of protein kinases, disruption of tubulin polymerization, cell cycle arrest, and induction of apoptosis. ekb.eg

Numerous studies have synthesized and evaluated quinoline derivatives against a panel of human cancer cell lines. In one study, a series of derivatives were tested against human colon cancer (HT-29) and breast cancer (MDA-MB-231) cell lines, with some compounds showing high activity with IC50 values in the low micromolar range. nih.gov Another novel quinoline compound, 91b1, demonstrated strong anticancer effects both in vitro and in vivo, suppressing cell proliferation and downregulating the expression of the gene Lumican. mdpi.com

The molecular targets of anticancer quinolines are diverse. Some derivatives act as tubulin inhibitors, targeting the colchicine (B1669291) binding site to disrupt microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis. ekb.egorientjchem.org Others function as inhibitors of crucial signaling proteins like phosphoinositide 3-kinases (PI3Ks) or heat shock protein 90 (HSP90). ekb.eg The anticancer effects of some 8-hydroxyquinoline derivatives, such as clioquinol (B1669181), are related to their ability to chelate copper and zinc ions, which can lead to the inhibition of the proteasome and antiangiogenic activity. nih.gov Furthermore, derivatives of 6-chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid have shown selective cytotoxicity against breast cancer (MCF-7), bone marrow cancer (K-562), and cervical cancer (HeLa) cells. nih.gov

Table 4: In Vitro Anticancer Activity of Selected Quinoline Derivatives

| Compound | Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Schiff's base 4e | HT-29 (Colon) | 4.7 | nih.gov |

| Schiff's base 4e | MDA-MB-231 (Breast) | 4.6 | nih.gov |

| Compound 8 (5,8-quinolinedione derivative) | DLD1 (Colon) | 0.59 | ekb.eg |

| Compound 8 (5,8-quinolinedione derivative) | HCT116 (Colon) | 0.44 | ekb.eg |

| Compound 42 (Tubulin inhibitor) | HepG-2 (Liver) | 0.261 | ekb.eg |

Inhibition of Cancer Cell Proliferation (in vitro cell line studies)

The quinoline scaffold, particularly the 8-hydroxyquinoline moiety, is a foundational structure for a variety of derivatives exhibiting significant antiproliferative activity against numerous cancer cell lines in vitro. While direct studies on this compound are not extensively documented in publicly available literature, the biological activities of its close analogues provide a strong indication of its potential as an anticancer agent.

Derivatives of 8-hydroxyquinoline have demonstrated broad-spectrum cytotoxicity. For instance, a study on newly synthesized halogenated 2-amino-4-aryl-4-pyrano[3,2-h]quinolone-3-carbonitrile derivatives, which incorporate the 8-hydroxyquinoline core, showed notable anticancer activity against cell lines such as MCF-7 (breast), HCT 116 (colon), HepG-2 (liver), and A549 (lung). nih.gov Another derivative, 8-hydroxy-2-quinolinecarbaldehyde, exhibited potent in vitro cytotoxicity against a panel of human cancer cell lines including MDA-MB-231 (breast), T-47D (breast), Hep3B (hepatocellular carcinoma), and others, with MTS50 (equivalent to IC50) values ranging from 6.25 to 25 µg/mL. nih.govbiorxiv.orgresearchgate.net

The antiproliferative effects are often dose-dependent. Research on various 2-styrylquinoline (B1231325) derivatives has confirmed their ability to reduce cancer cell viability, with the presence of strong electron-withdrawing groups like chloro (Cl) substituents being critical for high anticancer activity. nih.gov These findings underscore the importance of the quinoline nucleus as a "privileged scaffold" in the design of novel antiproliferative compounds.

Table 1: In Vitro Anticancer Activity of Selected 8-Hydroxyquinoline Derivatives This table presents data for derivatives and analogues to illustrate the potential of the this compound scaffold.

| Derivative/Analogue | Cancer Cell Line | Cell Type | Potency (IC50 / MTS50) |

| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B | Hepatocellular Carcinoma | 6.25 ± 0.034 µg/mL |

| 8-hydroxy-2-quinolinecarbaldehyde | MDA-MB-231 | Breast Adenocarcinoma | 12.5–25 µg/mL |

| 8-hydroxy-2-quinolinecarbaldehyde | T-47D | Breast Ductal Carcinoma | 12.5–25 µg/mL |

| 8-hydroxy-2-quinolinecarbaldehyde | K562 | Chronic Myelogenous Leukemia | 12.5–25 µg/mL |

| 2-Aryl-4,6-disubstituted quinolines | HePG-2, HCT-116, MCF-7 | Liver, Colon, Breast | 5.6–19.2 µg/ml |

| Dichloro-8-hydroxyquinone derivatives | P53+/+ HCT 116 | Colon Carcinoma | 0.73–10.48 µM |

Molecular Targets and Pathways of Action

The anticancer effects of this compound and its derivatives are attributed to their ability to interact with multiple molecular targets crucial for tumor growth, proliferation, and survival.

Sphingosine Kinase (SphK): This enzyme, which exists in two isoforms (SphK1 and SphK2), is a critical regulator of the sphingolipid metabolic pathway and is frequently upregulated in various cancers. nih.gov It catalyzes the formation of sphingosine-1-phosphate (S1P), a signaling molecule that promotes cell proliferation and survival. nih.gov The quinoline scaffold has been identified as a key framework for developing SphK inhibitors. nih.govnih.gov By inhibiting SphK, quinoline derivatives can disrupt S1P production, thereby hindering pro-survival signaling in cancer cells and promoting apoptosis. researcher.lifemedchemexpress.com

Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases that degrade components of the extracellular matrix, playing a vital role in cancer invasion, metastasis, and angiogenesis. nih.govnih.gov Specifically, MMP-2 and MMP-9 are significant in cancer progression. nih.gov The 8-hydroxyquinoline structure is known for its metal-chelating properties, which allows it to bind to the zinc ion in the active site of MMPs, thereby inhibiting their enzymatic activity. nih.govresearchgate.net This inhibition can prevent the breakdown of the extracellular matrix, thus impeding tumor invasion and the formation of new blood vessels.

DNA Topoisomerase: These enzymes are essential for resolving topological challenges in DNA during replication, transcription, and repair. researchgate.net Cancer cells, due to their high proliferation rate, are particularly dependent on topoisomerase activity. researchgate.net Quinolone derivatives can act as topoisomerase "poisons," stabilizing the transient covalent complex formed between the enzyme and DNA. researchgate.net This action prevents the re-ligation of the DNA strand, leading to double-stranded DNA breaks, cell cycle arrest, and ultimately, apoptosis. researchgate.netresearcher.life

Methionine aminopeptidase-2 (MetAP-2): MetAP-2 is an enzyme that removes the N-terminal methionine from newly synthesized proteins, a process crucial for protein maturation and function. mdpi.comnih.gov It is a well-established target for anti-angiogenesis, as its inhibition can halt the proliferation of endothelial cells. nih.gov Research has identified an 8-hydroxyquinoline derivative, CLBQ14, as an inhibitor of MetAP, demonstrating the potential of this chemical class to target this key enzyme in cancer therapy.

N-myristoyltransferase (NMT): NMT is an enzyme that attaches a myristate group to the N-terminal glycine (B1666218) of a range of substrate proteins, a modification essential for their function and subcellular localization. This process is vital for various signaling pathways involved in cell growth and survival. The quinoline scaffold has been successfully optimized to create potent inhibitors of NMT, highlighting another pathway through which these compounds can exert their anticancer effects.

Induction of Cell Cycle Arrest and Apoptosis Pathways (in vitro)

A primary mechanism through which quinoline derivatives exert their antiproliferative effects is the induction of programmed cell death (apoptosis) and the disruption of the normal cell division cycle.

Studies on various quinolone analogues have shown they can induce cell cycle arrest, frequently at the G2/M phase. mdpi.com This arrest prevents cancer cells from entering mitosis and dividing. The mechanism often involves the modulation of key cell cycle regulatory proteins, such as an increase in the levels and activity of Cyclin B and CDK1. mdpi.com

Following cell cycle arrest, these compounds trigger apoptosis through both intrinsic and extrinsic pathways. mdpi.com

Intrinsic Pathway: This pathway is initiated at the mitochondria. Quinoline derivatives have been shown to alter the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. They can cause a decrease in the level of the anti-apoptotic protein Bcl-2 while increasing the level of the pro-apoptotic protein Bax. mdpi.com This shift leads to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytoplasm, which in turn activates a cascade of executioner caspases, such as caspase-9 and caspase-3, leading to cell death. mdpi.com

Extrinsic Pathway: Some derivatives also engage the extrinsic, or death receptor-mediated, pathway. This can involve increasing the expression of Fas/CD95 and its associated death domain (FADD), which directly activates caspase-8, initiating a separate caspase cascade that converges with the intrinsic pathway to execute apoptosis. mdpi.com

The activation of these apoptotic pathways is a hallmark of the anticancer activity of quinoline compounds, making them promising candidates for cancer therapy.

Targeting Multidrug Resistance (MDR) Mechanisms (in vitro)

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become insensitive to a broad range of anticancer drugs. A common mechanism for MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps.

Derivatives of 8-hydroxyquinoline have been specifically investigated for their ability to counteract this resistance mechanism. Certain compounds within this class have been shown to possess increased cytotoxicity towards multidrug-resistant cancer cells that overexpress P-gp. The mechanism is believed to be dependent on the presence of the functional P-gp transporter. The selective toxicity can be reversed by inhibitors of P-gp, confirming that the transporter's function is directly linked to the compound's activity. This suggests that these 8-hydroxyquinoline derivatives may exploit the P-gp pump to exert a selective toxic effect on resistant cells, representing a novel strategy to overcome MDR in cancer treatment.

Enzyme Modulation and Inhibition

Catechol O-Methyltransferase (COMT) Inhibition and Selectivity

Catechol O-Methyltransferase (COMT) is a key enzyme involved in the metabolism of catecholamines, such as dopamine (B1211576). Inhibitors of COMT are clinically used in the management of Parkinson's disease to prevent the peripheral breakdown of levodopa.

A series of 8-hydroxyquinolines have been identified as potent inhibitors of COMT. A notable characteristic of these inhibitors is their selectivity for the membrane-bound form of the enzyme (MB-COMT) over the soluble form (S-COMT). The 8-hydroxyquinoline core structure mimics the catechol substrate and chelates the magnesium ion in the enzyme's active site, which is crucial for its inhibitory action. This specific mechanism of action and selectivity make 8-hydroxyquinoline derivatives a promising scaffold for developing novel COMT inhibitors for neurological and psychiatric conditions associated with compromised dopamine signaling.

Table 2: COMT Inhibition by an Exemplary 8-Hydroxyquinoline Derivative

| Compound/Parameter | S-COMT IC50 (nM) | MB-COMT IC50 (nM) | Selectivity (S/MB) |

| Compound 21 (from source) | 260 | 26 | 10 |

Data adapted from a study on 8-hydroxyquinoline inhibitors to demonstrate potency and selectivity.

Guanine (B1146940) Monophosphate Synthetase (GuaB) Inhibition

Guanine Monophosphate Synthetase (GMPS), also known as GuaB, is a crucial enzyme in the de novo biosynthesis of purines. biorxiv.orgnih.gov It catalyzes the final step in the synthesis of guanosine (B1672433) monophosphate (GMP) from xanthosine (B1684192) 5'-monophosphate (XMP). As rapidly proliferating cancer cells have a high demand for nucleotides for DNA and RNA synthesis, targeting the purine (B94841) biosynthesis pathway is a validated anticancer strategy. biorxiv.orgnih.gov

Recent drug discovery efforts have identified that quinoline-based structures can serve as effective inhibitors of GuaB. Specifically, a class of compounds known as dihydro-oxazinoquinolinones has been developed that demonstrates potent inhibition of this enzyme. nih.gov By blocking GuaB, these quinoline derivatives can deplete the intracellular pool of guanine nucleotides, thereby halting DNA replication and cell proliferation, highlighting another important mechanism for the anticancer potential of the broader quinoline chemical class. nih.gov

Other Enzyme Systems (e.g., Ribonucleotide Reductase)

While direct studies on the effect of this compound on ribonucleotide reductase (RNR) are not available in the current literature, research on structurally related quinoline compounds indicates that this chemical class can interact with and inhibit various enzyme systems.

Derivatives of N-hydroxy-N'-aminoguanidine, including a 2-quinolylmethylene compound, have been identified as efficient inhibitors of mammalian ribonucleotide reductase. nih.gov In studies using L1210 mouse leukemia cells, a 2-hour exposure to the 2-quinolylmethylene derivative in low micromolar concentrations led to the inhibition of intracellular RNR activity and a subsequent halt in DNA synthesis. nih.gov After 24 hours of incubation, RNA synthesis was also significantly diminished. nih.gov

Furthermore, the quinoline scaffold has been shown to interact with other enzymes that act on DNA. A recent study characterized fifteen quinoline-based analogs and found that several demonstrated low micromolar inhibitory effects on human DNA methyltransferase DNMT1 as well as bacterial adenine (B156593) methyltransferases. biorxiv.org The investigation revealed that these quinoline derivatives also showed inhibitory activity against various base excision repair DNA glycosylases, and DNA and RNA polymerases. biorxiv.org This suggests that while the specific activity of this compound is uncharacterized, its core quinoline structure is found in compounds capable of inhibiting a range of enzymes crucial to nucleic acid metabolism and maintenance. biorxiv.org

Other Biological Activities (from in vivo animal studies if mechanisms are discussed)

The neuropharmacological potential of compounds related to this compound, particularly 8-hydroxyquinoline (8-HQ) derivatives, has been investigated, often focusing on their role in neurodegenerative diseases. researchgate.netyoutube.com A primary mechanism underlying these effects is the chelation of metal ions, which play a crucial role in brain homeostasis. researchgate.netyoutube.com Metal imbalance is a factor in many neurodegenerative disorders, and the excessive presence of certain metal ions can induce the production of reactive oxygen species (ROS) and the aggregation of abnormal proteins, leading to neuronal damage. researchgate.net

8-HQ derivatives can act as highly lipophilic, potent metal chelators that are capable of crossing the blood-brain barrier. researchgate.netyoutube.com By chelating excess metal ions, such as iron, they can prevent the Fenton reaction that produces damaging hydroxyl radicals. researchgate.net This action can be considered neuroprotective. For example, novel 8-HQ-based drugs like M30 and HLA-20 were developed by combining an iron-chelating compound with a pharmacophore possessing neuroprotective properties. researchgate.net These compounds can chelate excess iron in the brain and directly scavenge reactive hydroxyl radicals, conferring antioxidant effects relevant to dopamine metabolism and the pathology of Parkinson's disease. researchgate.net

The cytoprotective effects of 8-HQ derivatives have also been demonstrated in neuronal cell models. Studies on human neuroblastoma (SH-SY5Y) cells showed that 8-hydroxyquinoline and its derivative clioquinol could ameliorate the toxicity induced by high glucose levels. researchgate.netscispace.com These compounds were found to attenuate the increased expression of calpain, a calcium-dependent protease involved in cell death pathways. researchgate.netscispace.com By adversely affecting the promotion of neuronal cell death via the calpain-calpastatin signaling pathways, these findings support the neuroprotective potential of the 8-hydroxyquinoline scaffold. researchgate.netscispace.com

Studies on 8-substituted quinoline derivatives have revealed significant antihypertensive and anticonvulsant activities in various animal models. nih.govresearchgate.netbohrium.com

Antihypertensive Activity

Several 8-substituted quinoline derivatives have demonstrated excellent antihypertensive activity. nih.govresearchgate.netbohrium.com The mechanism for some of these compounds appears to be linked to beta-blocking properties, as they were shown to significantly antagonize the pressor response elicited by adrenaline in animal models. nih.govresearchgate.netbohrium.comjst.go.jp Another mechanism of action for the broader quinoline class involves the inhibition of the Angiotensin-Converting Enzyme (ACE), a key therapeutic target for controlling hypertension. rsc.org The quinoline appended chalcone (B49325) derivative, (E)-3-(anthracen-10-yl)-1-(6,8-dibromo-2-methylquinolin-3-yl)prop-2-en-1-one (ADMQ), showed considerable antihypertensive effect through ACE inhibition. rsc.org

| Compound | Chemical Name | Observed Activity | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Compound 19 | 8-(3'-(4''-ethylpiperazino)-2'-hydroxypropyloxy)quinoline | Excellent antihypertensive activity | Adrenaline antagonism (Beta-blocking properties) | nih.govresearchgate.netbohrium.com |

| Compound 20 | 8-(3'-(4''-phenylpiperazino)-2'-hydroxypropyloxy)quinoline | Excellent antihypertensive activity | Adrenaline antagonism (Beta-blocking properties) | nih.govresearchgate.netbohrium.com |

| Compound 13 | 8-(3'-piperazino)-2'-hydroxypropyloxyquinoline | Excellent antihypertensive activity | Adrenaline antagonism (Beta-blocking properties) | nih.govresearchgate.netbohrium.com |

| ADMQ | (E)-3-(anthracen-10-yl)-1-(6,8-dibromo-2-methylquinolin-3-yl)prop-2-en-1-one | Considerable antihypertensive effect | Angiotensin Converting Enzyme (ACE) inhibition | rsc.org |

Anticonvulsant Activity